molecular formula C15H16N4O2S B3979746 8-(benzylthio)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 24851-28-3

8-(benzylthio)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B3979746
CAS RN: 24851-28-3
M. Wt: 316.4 g/mol
InChI Key: LKHBCOZTKMDQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(benzylthio)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as 8-BzT, is a purine derivative that has been studied for its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for scientific research.

Mechanism of Action

The mechanism of action of 8-(benzylthio)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, research suggests that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. This suggests that this compound may have potential as a treatment for gout, a condition caused by the buildup of uric acid in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(benzylthio)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its high purity, which can lead to more accurate and reliable results. However, one limitation is that this compound is not widely available, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 8-(benzylthio)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. One potential area of study is its use as a treatment for other types of cancer, such as leukemia and lymphoma. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a treatment for gout and other conditions. Finally, studies could investigate the potential use of this compound in combination with other anticancer agents to enhance its effectiveness.

Scientific Research Applications

Research on 8-(benzylthio)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has shown its potential as an anticancer agent. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

8-benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-17-11-12(18(2)15(21)19(3)13(11)20)16-14(17)22-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHBCOZTKMDQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326142
Record name 8-benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24851-28-3
Record name NSC524391
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-benzylsulfanyl-1,3,7-trimethylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(benzylthio)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-(benzylthio)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
8-(benzylthio)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
8-(benzylthio)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
8-(benzylthio)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
8-(benzylthio)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.